N-Cbz-2-phenyl-L-glycine succinimido ester
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Overview
Description
(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a pyrrolidinone ring, a benzyloxycarbonyl-protected amino group, and a phenylacetate moiety. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable amino acid derivative.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group. This is usually achieved by reacting the amino acid derivative with benzyl chloroformate in the presence of a base.
Coupling with Phenylacetic Acid: The final step involves the esterification of the protected amino acid with phenylacetic acid under acidic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of (S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Intermediates: Large quantities of the starting materials, such as the amino acid derivative and benzyl chloroformate, are synthesized or procured.
Automated Reaction Systems: Automated systems are used to control the reaction conditions, ensuring consistent product quality and yield.
Purification and Isolation: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group protects the amino group, allowing the compound to participate in selective reactions without unwanted side reactions. The pyrrolidinone ring and phenylacetate moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid
- (S)-2-(((benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid
- (S)-2-(((benzyloxy)carbonyl)amino)pentanedioic acid
Uniqueness
(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of the pyrrolidinone ring and the phenylacetate moiety distinguishes it from other similar compounds, making it particularly useful in certain synthetic and research applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-phenyl-2-(phenylmethoxycarbonylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c23-16-11-12-17(24)22(16)28-19(25)18(15-9-5-2-6-10-15)21-20(26)27-13-14-7-3-1-4-8-14/h1-10,18H,11-13H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJSWDYNUOPUKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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